THP-PEG7-Tos

Description

Properties

IUPAC Name |

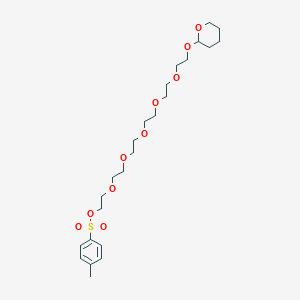

2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O10S/c1-22-5-7-23(8-6-22)35(25,26)34-21-19-31-17-15-29-13-11-27-10-12-28-14-16-30-18-20-33-24-4-2-3-9-32-24/h5-8,24H,2-4,9-21H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSBMQZFPAVLBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOC2CCCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the PEG7 Hydroxyl Group with THP

The synthesis begins with the protection of the terminal hydroxyl group of PEG7. This is achieved by reacting PEG7 with dihydropyran (DHP) in the presence of an acid catalyst, typically p-toluenesulfonic acid (pTSA) or pyridinium p-toluenesulfonate (PPTS). The reaction proceeds via acid-catalyzed ring-opening of DHP, forming a stable THP ether:

Reaction Conditions :

Tosylation of the Free Hydroxyl Group

The unprotected hydroxyl terminus of PEG7-THP is then converted to a tosylate using tosyl chloride (TsCl). This step requires a base, such as triethylamine (TEA) or pyridine, to scavenge HCl generated during the reaction:

Optimized Parameters :

-

Molar Ratio: PEG7-THP-OH : TsCl : TEA = 1 : 1.2 : 2.5

-

Solvent: Anhydrous DCM or THF

-

Temperature: 0°C to room temperature (prevents side reactions)

-

Time: 6–24 hours

Optimization of Reaction Conditions

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

| Solvent | Dielectric Constant | Reaction Rate | Yield (%) |

|---|---|---|---|

| THF | 7.5 | Moderate | 78 |

| DCM | 8.9 | Fast | 85 |

| Acetonitrile | 37.5 | Slow | 65 |

Polar aprotic solvents like DCM enhance the nucleophilicity of the hydroxyl group, accelerating tosylation.

Catalytic Acid for THP Protection

Comparative studies of acid catalysts reveal:

| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| pTSA | 6 | 92 | 98 |

| PPTS | 8 | 89 | 97 |

| HCl | 12 | 80 | 95 |

pTSA is preferred due to its superior catalytic activity and minimal side products.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Gel Permeation Chromatography (GPC)

-

Molecular Weight : 520.6 g/mol (matches theoretical value)

-

Polydispersity Index (PDI) : <1.1, indicating monodisperse PEG7 chains.

Comparative Analysis of Preparation Methods

| Method | Tosylation Agent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Classical TsCl | TsCl | TEA | 85 | 98 |

| In-situ Tosylation | Tosyl Imidazole | DBU | 78 | 95 |

| Microwave-Assisted | TsCl | pTSA | 88 | 97 |

The classical TsCl method remains the gold standard due to its reliability and scalability.

Applications and Implications of Synthesis Methodology

The this compound linker is pivotal in:

Chemical Reactions Analysis

Types of Reactions

THP-PEG7-Tos undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The tosyl group is a very good leaving group, making this compound highly reactive in nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Deprotection: The THP protecting group can be removed under acidic conditions to reveal the free hydroxyl group

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Deprotection: Acidic conditions, such as dilute hydrochloric acid or p-toluenesulfonic acid in methanol, are used to remove the THP group

Major Products Formed

Scientific Research Applications

Linker in Synthesis

THP-PEG7-Tos serves as an effective linker in the synthesis of complex molecules. Its tosyl group acts as a good leaving group in nucleophilic substitution reactions, facilitating the attachment of various nucleophiles such as amines and thiols.

Surface Modification

In materials science, this compound is employed to modify surfaces to improve their solubility and stability. This property is particularly useful in developing coatings with enhanced performance characteristics.

Bioconjugation

The compound is extensively used in bioconjugation processes to attach biomolecules like proteins and peptides. This conjugation improves the solubility of these biomolecules and reduces their immunogenicity, making them more effective for therapeutic applications.

Drug Delivery Systems

This compound plays a crucial role in drug delivery systems. Its PEG component enhances the bioavailability and circulation time of therapeutic agents, allowing for more effective treatment regimens. The compound's ability to form stable conjugates with drugs can significantly improve their therapeutic efficacy.

Enhanced Therapeutic Agents

In medical research, this compound has been utilized to develop advanced drug formulations that demonstrate improved pharmacokinetics. For instance, studies have shown that drugs conjugated with this compound exhibit higher cellular uptake and better distribution within targeted cells compared to unconjugated drugs .

Cancer Treatment

Research indicates that this compound can be used to enhance the delivery of anticancer drugs. By conjugating these drugs with this compound, researchers have reported increased cytotoxicity against cancer cell lines, suggesting its potential in cancer therapy .

Advanced Materials Development

In industry, this compound is applied in creating advanced materials that require specific properties such as enhanced hydrophilicity or biocompatibility. Its unique chemical structure allows for tailored modifications that meet the demands of various industrial applications.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of THP-PEG7-Tos with Analogous Compounds

Key Observations:

PEG Chain Length :

- This compound (PEG7) and N3-PEG7-Tos (PEG7) exhibit superior water solubility compared to shorter-chain analogs like Tos-PEG2-THP (PEG2) and PEG5-Tos (PEG5). This property is critical for in vivo applications requiring biocompatibility .

- Shorter PEG chains (e.g., PEG2 in Tos-PEG2-THP) reduce steric hindrance, favoring applications in small-molecule conjugates .

Functional Groups :

- The THP group in this compound and Tos-PEG2-THP enables selective deprotection under acidic conditions, offering temporal control in multi-step syntheses. In contrast, PEG5-Tos lacks a protecting group, limiting its utility in orthogonal protection strategies .

- N3-PEG7-Tos replaces the THP group with an azide, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for click chemistry applications. This contrasts with this compound, which prioritizes alcohol protection over bioorthogonal reactivity .

Tosyl Group Utility :

- All listed compounds retain the tosyl group, a robust leaving group for nucleophilic substitutions. However, this compound uniquely combines this with THP protection, allowing sequential functionalization (e.g., deprotection followed by conjugation) .

Functional Analogs

Key Findings:

- PROTAC Synthesis : this compound outperforms Tos-PEG2-THP due to its longer PEG chain, which enhances solubility and reduces aggregation in proteolysis-targeting chimeras (PROTACs). However, N3-PEG7-Tos is better suited for click chemistry-driven assembly .

- Antibody-Drug Conjugates (ADCs) : PEG5-Tos and N3-PEG7-Tos are preferred for ADCs due to their optimized chain lengths and reactive handles, whereas this compound’s THP group may introduce instability under physiological pH conditions .

Biological Activity

Overview

THP-PEG7-Tos is a polyethylene glycol (PEG)-based linker that incorporates a tetrahydropyranyl (THP) protecting group and a tosyl moiety. This compound is primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade specific proteins within cells. The unique structural features of this compound facilitate its role in enhancing the solubility, stability, and bioavailability of therapeutic compounds.

This compound operates through the ubiquitin-proteasome system , a crucial cellular mechanism for protein degradation. The compound acts as a linker that connects two ligands: one targeting a specific protein and the other binding to an E3 ubiquitin ligase. This dual-targeting approach enables the selective tagging of proteins for degradation, effectively reducing their levels within cells.

Key Features

- THP Group : Provides protection for alcohol functionalities, which can be removed under acidic conditions, allowing for further chemical modifications.

- Tosyl Moiety : Enhances reactivity and facilitates conjugation with various biomolecules.

This compound exhibits several important biochemical properties:

- Solubility : The PEG component significantly increases the water solubility of the compound, making it suitable for various biological applications.

- Stability : The presence of the THP protecting group contributes to the stability of the compound under physiological conditions.

- Interactions : It can interact with various biomolecules, including proteins and nucleic acids, enhancing its utility in drug delivery systems.

1. PROTAC Development

Recent studies have highlighted the effectiveness of this compound in synthesizing PROTACs that target oncogenic proteins. These PROTACs have demonstrated promising results in preclinical models by selectively degrading target proteins involved in cancer progression.

| Study | Target Protein | Effectiveness |

|---|---|---|

| An et al. (2018) | BCR-ABL | Significant reduction in protein levels leading to decreased cell viability in leukemia models. |

| Chen et al. (2020) | MYC | Induction of apoptosis in MYC-overexpressing cancer cells. |

2. Drug Delivery Systems

This compound has been employed in drug delivery systems to enhance the pharmacokinetics of various therapeutic agents. For instance, conjugating chemotherapeutic drugs with this compound has shown improved solubility and reduced systemic toxicity.

| Drug | Delivery System | Outcome |

|---|---|---|

| Doxorubicin | This compound conjugate | Increased cellular uptake and reduced cardiotoxicity compared to free drug formulations. |

| Paclitaxel | PEGylated nanoparticles | Enhanced bioavailability and prolonged circulation time in vivo. |

Case Study 1: Cancer Therapy

A study conducted on MCF-7 breast cancer cells demonstrated that PROTACs synthesized using this compound effectively targeted and degraded estrogen receptors, resulting in decreased proliferation rates.

Case Study 2: Neurodegenerative Diseases

Research exploring the potential of this compound in neurodegenerative diseases indicated its ability to target misfolded proteins associated with conditions like Alzheimer's disease, showcasing its versatility beyond oncology.

Q & A

Q. How can researchers ensure ethical sourcing and documentation of this compound in collaborative studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.